Ethyl 1-(3-cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 1-(3-cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with an ethyl ester group, a 3-cyanobenzyl group, and a methyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3-cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-keto ester under acidic or basic conditions.
Introduction of the 3-Cyanobenzyl Group: The 3-cyanobenzyl group can be introduced via a nucleophilic substitution reaction using 3-cyanobenzyl bromide and the pyrazole intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3-cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert nitrile groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ester groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 1-(3-cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent.
Biological Research: The compound is used in the study of enzyme inhibition and receptor binding assays.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 1-(3-cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of cytochrome P450 enzymes by binding to the heme iron atom, thereby disrupting the biosynthesis of essential biomolecules like ergosterol in fungi.
Comparison with Similar Compounds
Ethyl 1-(3-cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives such as:
Ethyl 1-(3-cyanobenzyl)-3-methyl-1H-pyrazole-5-carboxylate: Similar structure but with a different position of the carboxylate group.
Ethyl 1-(4-cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylate: Similar structure but with a different position of the cyano group.
Ethyl 1-(3-cyanobenzyl)-3-ethyl-1H-pyrazole-4-carboxylate: Similar structure but with an ethyl group instead of a methyl group.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and potential biological activities.
Properties
IUPAC Name |
ethyl 1-[(3-cyanophenyl)methyl]-3-methylpyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-3-20-15(19)14-10-18(17-11(14)2)9-13-6-4-5-12(7-13)8-16/h4-7,10H,3,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMNCBCLTIOBJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1C)CC2=CC(=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501136071 | |
Record name | 1H-Pyrazole-4-carboxylic acid, 1-[(3-cyanophenyl)methyl]-3-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501136071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1951439-84-1 | |
Record name | 1H-Pyrazole-4-carboxylic acid, 1-[(3-cyanophenyl)methyl]-3-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1951439-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-4-carboxylic acid, 1-[(3-cyanophenyl)methyl]-3-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501136071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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